molecular formula C15H13ClO B6294503 3'-Chloro-2,6-dimethyl-[1,1'-biphenyl]-4-carbaldehyde CAS No. 2271442-90-9

3'-Chloro-2,6-dimethyl-[1,1'-biphenyl]-4-carbaldehyde

Cat. No. B6294503
CAS RN: 2271442-90-9
M. Wt: 244.71 g/mol
InChI Key: BEFJMUUTXDNQOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2,6-dimethyl-[1,1'-biphenyl]-4-carbaldehyde (CDBC) is a synthetic organic compound used in scientific research and laboratory experiments. It is a chlorinated derivative of biphenyl, a type of aromatic hydrocarbon found in coal tar and petroleum. CDBC is an important intermediate in the synthesis of various organic compounds, such as pharmaceuticals and dyes, and has a wide range of applications in biochemistry, physiology, and other scientific fields.

Scientific Research Applications

3'-Chloro-2,6-dimethyl-[1,1'-biphenyl]-4-carbaldehyde has a wide range of applications in scientific research. It is used as a starting material in the synthesis of various organic compounds, such as pharmaceuticals and dyes. It is also used in the synthesis of fluorescent probes, which can be used to detect and quantify various biochemical compounds. This compound is also used in the synthesis of materials for use in biosensors and bioanalytical applications. Additionally, this compound can be used in the synthesis of optically active compounds, which can be used in the study of chirality and other important biochemical processes.

Mechanism of Action

Target of Action

It is known to participate in various palladium catalyzed cross-coupling reactions .

Mode of Action

The compound interacts with its targets through a process known as the Suzuki–Miyaura (SM) coupling reaction . This reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura (SM) coupling reaction is a key biochemical pathway affected by this compound . This reaction is arguably the most widely-applied transition metal catalyzed carbon–carbon bond forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Pharmacokinetics

The compound’s participation in the suzuki–miyaura (sm) coupling reaction suggests that it may have a significant impact on bioavailability .

Result of Action

Its participation in the suzuki–miyaura (sm) coupling reaction suggests that it may play a significant role in the formation of carbon–carbon bonds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3’-Chloro-2,6-dimethyl-[1,1’-biphenyl]-4-carbaldehyde. For instance, the Suzuki–Miyaura (SM) coupling reaction, in which the compound participates, is known to be exceptionally mild and functional group tolerant . This suggests that the compound may be relatively stable and readily prepared in various environmental conditions .

Advantages and Limitations for Lab Experiments

The advantages of using 3'-Chloro-2,6-dimethyl-[1,1'-biphenyl]-4-carbaldehyde in laboratory experiments include its versatility in the synthesis of a variety of organic compounds, its ability to react with other compounds through a nucleophilic substitution process, and its low toxicity. The limitations of using this compound in laboratory experiments include its potential to cause skin and eye irritation if it comes into contact with the skin or eyes, and its potential to be toxic if inhaled or ingested in high concentrations.

Future Directions

For research on 3'-Chloro-2,6-dimethyl-[1,1'-biphenyl]-4-carbaldehyde include further studies on its mechanism of action, its biochemical and physiological effects, and its potential applications in biosensors and bioanalytical applications. Additionally, further research could be conducted on the synthesis of optically active compounds using this compound, as well as the synthesis of fluorescent probes for use in the detection and quantification of various biochemical compounds. Finally, further research could be conducted on the development of new methods for the synthesis of this compound.

Synthesis Methods

3'-Chloro-2,6-dimethyl-[1,1'-biphenyl]-4-carbaldehyde can be synthesized through a variety of methods, including the reaction of 2,6-dimethylphenol with chloroform in the presence of a base, such as potassium hydroxide, or the reaction of 2,6-dimethylphenol with an aryl halide, such as benzyl chloride, in the presence of a base. It can also be synthesized from the reaction of biphenyl with chlorine in the presence of a base.

properties

IUPAC Name

4-(3-chlorophenyl)-3,5-dimethylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO/c1-10-6-12(9-17)7-11(2)15(10)13-4-3-5-14(16)8-13/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFJMUUTXDNQOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C2=CC(=CC=C2)Cl)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.